2-Methyl-4-phenylbutanenitrile

Catalog No.
S14157225
CAS No.
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-phenylbutanenitrile

Product Name

2-Methyl-4-phenylbutanenitrile

IUPAC Name

2-methyl-4-phenylbutanenitrile

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3

InChI Key

NMTJMXBJZJSGFM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)C#N

2-Methyl-4-phenylbutanenitrile is an organic compound with the molecular formula C11H13N\text{C}_{11}\text{H}_{13}\text{N}. This compound features a nitrile functional group (-C≡N) attached to a branched carbon chain, which includes a phenyl group and a methyl group. The structural characteristics contribute to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with nucleophiles such as amines or alcohols.
  • Reduction: The nitrile can be reduced to primary amines using reducing agents like lithium aluminum hydride, which can be useful in synthetic pathways leading to amine compounds.
  • Hydrolysis: Under acidic or basic conditions, the nitrile may be hydrolyzed to yield the corresponding carboxylic acid.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Several synthesis methods have been developed for 2-Methyl-4-phenylbutanenitrile:

  • Nitrilation of Alkyl Halides: One common approach involves the nucleophilic substitution of alkyl halides with sodium cyanide, where 2-methyl-4-phenylbutanol is treated with sodium cyanide under appropriate conditions to yield the nitrile.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize safer sources of cyanide, facilitating the formation of nitrile-bearing compounds efficiently while minimizing waste.
  • Transnitrilation Reactions: This method allows for the generation of quaternary centers by utilizing anion-relay strategies, which can produce various nitrile derivatives from simple starting materials.

2-Methyl-4-phenylbutanenitrile has potential applications in:

  • Pharmaceutical Synthesis: As an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring functionalized amines or carboxylic acids.
  • Organic Synthesis: Used as a building block in organic chemistry for constructing more complex molecular architectures.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its reactivity and ability to form diverse derivatives.

While specific interaction studies for 2-Methyl-4-phenylbutanenitrile are scarce, compounds with similar structures often interact with biological systems through enzyme inhibition or receptor modulation. Investigating these interactions could provide insights into the compound's potential therapeutic roles or toxicological profiles.

Several compounds share structural similarities with 2-Methyl-4-phenylbutanenitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Oxo-4-phenylbutanenitrileC10H9NO\text{C}_{10}\text{H}_{9}\text{NO}Contains a ketone group alongside the nitrile.
4-Oxo-4-phenylbutanenitrileC10H11NO\text{C}_{10}\text{H}_{11}\text{NO}Similar structure but with a different ketone position.
3-Methyl-3-phenylpropanenitrileC11H13N\text{C}_{11}\text{H}_{13}\text{N}Features a different branching pattern but retains similar functional groups.

These compounds illustrate variations in functional groups and branching that affect their chemical reactivity and potential applications, highlighting the unique characteristics of 2-Methyl-4-phenylbutanenitrile within this context.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

159.104799419 g/mol

Monoisotopic Mass

159.104799419 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types